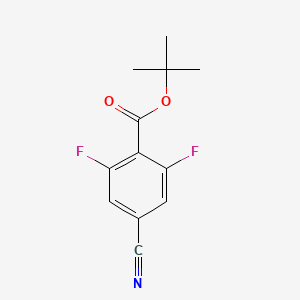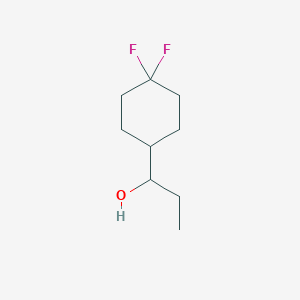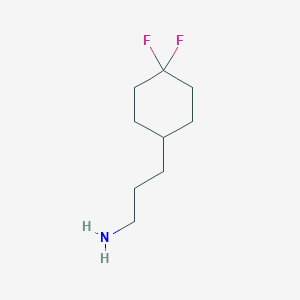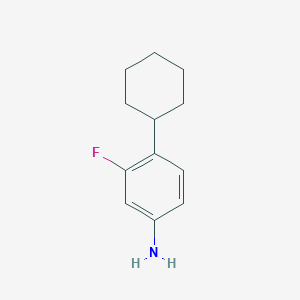
4-Cyclohexyl-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-3-fluoroaniline is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the hydrogen atom in the para position relative to the amino group is replaced by a fluorine atom, and a cyclohexyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-3-fluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-nitrofluorobenzene, undergoes nitration to introduce a nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclohexyl-3-fluoroaniline.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl-3-fluoroaniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Cyclohexyl-3-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability and chemical resistance.
Analytical Chemistry: It serves as a reagent in various analytical techniques, including chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-3-fluoroaniline depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Material Science: In polymer synthesis, the compound can act as a monomer or a cross-linking agent, influencing the polymer’s properties through its chemical structure.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler analog without the cyclohexyl group, used as a precursor in various chemical syntheses.
Cyclohexylamine: Lacks the fluorine atom and is used in the production of rubber chemicals and corrosion inhibitors.
Uniqueness
4-Cyclohexyl-3-fluoroaniline is unique due to the presence of both the cyclohexyl and fluoro groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable in specialized applications .
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-cyclohexyl-3-fluoroaniline |
InChI |
InChI=1S/C12H16FN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
InChI Key |
UELFGJNFCWFKQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)


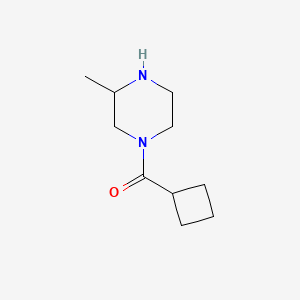
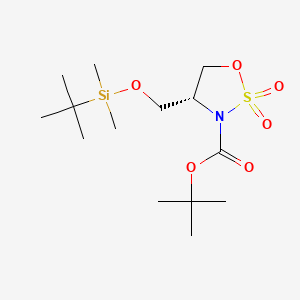
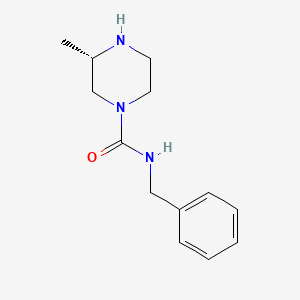
![Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B12069294.png)
![3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide](/img/structure/B12069299.png)
![3-[(3-Ethylphenoxy)methyl]pyrrolidine](/img/structure/B12069301.png)

![5-Methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12069310.png)
